3-((1-((3-Chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine
Description
Properties
IUPAC Name |
3-[1-(3-chloro-2-methylphenyl)sulfonylazetidin-3-yl]oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-11-14(16)5-2-6-15(11)22(19,20)18-9-13(10-18)21-12-4-3-7-17-8-12/h2-8,13H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGMSUUMYASGRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocycle Variations
- Piperidine vs. Azetidine Analogs: The compound 3-Chloro-4-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine (CAS: 2034395-62-3) shares a similar sulfonylphenyl substituent but replaces azetidine with a six-membered piperidine ring . This difference impacts: Molecular weight: Piperidine analog (401.3 g/mol) vs. azetidine derivative (estimated ~385 g/mol). Hydrophobicity: Piperidine’s larger ring may enhance membrane permeability in biological systems.
Sulfonyl Group Derivatives
- Sulfonate Pyridazines : Compounds like 6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate () utilize sulfonate groups for solubility and stability. Unlike the target compound’s sulfonamide linkage, sulfonates are more polar but less metabolically stable .
- Beta-Lactamase Inhibitors : Patent EP3309144A1 () describes bicyclic sulfonyloxy derivatives as prodrugs. The target compound’s sulfonyl group may similarly enhance bioavailability or enzymatic resistance .
Substituent Effects on Aromatic Rings
- Halogen and Methyl Substitutions: The 3-chloro-2-methylphenyl group in the target compound provides steric bulk and electron-withdrawing effects, contrasting with: 3-Acetylpyridine (): A ketone substituent increases electron deficiency, altering reactivity in nucleophilic substitutions .
Comparative Data Table
Q & A
Basic: What are the standard synthetic routes for 3-((1-((3-Chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine?
Answer:
The synthesis typically involves a multi-step process:
Azetidine Ring Preparation : React 3-chloro-2-methylbenzenesulfonyl chloride with azetidine in the presence of a base (e.g., triethylamine) to form the sulfonylated azetidine intermediate.
Etherification : Couple the azetidine intermediate with 3-hydroxypyridine under mild basic conditions (e.g., NaH or K₂CO₃) in anhydrous solvents like THF or DMF .
Purification : Use column chromatography or recrystallization to isolate the product.
Key Reagents : Triethylamine (base), sulfonyl chloride derivatives, anhydrous solvents.
Basic: What characterization techniques confirm the compound’s structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., sulfonyl, azetidine, pyridine moieties).
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 367.75 for C₁₆H₁₆ClN₂O₃S).
- X-ray Crystallography : Resolve stereochemistry and crystal packing (if single crystals are obtained) .
Advanced: How can reaction yields be optimized during sulfonylation or etherification steps?
Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance sulfonylation efficiency.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) for etherification reactivity.
- Continuous Flow Reactors : Improve scalability and reduce side reactions (e.g., hydrolysis) by controlling residence time and temperature gradients .
Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
Answer:
- Comparative SAR Studies : Synthesize analogs (e.g., replacing chloro with fluoro or varying substituent positions) to assess structural contributions to activity .
- Assay Validation : Standardize cell lines, incubation times, and controls across experiments.
- Molecular Docking : Use computational tools (e.g., AutoDock) to model interactions with target proteins (e.g., kinases) and validate hypotheses .
Basic: What common chemical modifications enhance the compound’s solubility or bioavailability?
Answer:
- Salt Formation : Prepare hydrochloride or mesylate salts to improve aqueous solubility.
- Prodrug Strategies : Introduce ester or phosphate groups on the pyridine ring for hydrolytic activation in vivo.
- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays to prevent precipitation .
Advanced: How can researchers design analogs for structure-activity relationship (SAR) studies?
Answer:
- Core Modifications : Replace azetidine with pyrrolidine or piperidine to assess ring size effects on target binding.
- Substituent Variations : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to modulate electronic properties.
- Bioisosteric Replacement : Substitute the sulfonyl group with phosphonate or carbonyl to evaluate pharmacophore flexibility .
Basic: What solvents and conditions are optimal for nucleophilic substitution at the azetidine or pyridine rings?
Answer:
- Pyridine Ring Substitution : Use NaH in DMF at 0–5°C for regioselective reactions (e.g., halogenation at the 4-position).
- Azetidine Functionalization : Employ Mitsunobu conditions (DIAD, PPh₃) with alcohols for stereospecific ether formation.
- Quenching Protocols : Add ice-cold water post-reaction to stabilize reactive intermediates .
Advanced: How can conflicting solubility or stability data be reconciled in formulation studies?
Answer:
- Thermodynamic Analysis : Perform differential scanning calorimetry (DSC) to identify polymorphic forms affecting solubility.
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- Excipient Screening : Test cyclodextrins or lipid-based carriers to enhance stability in aqueous buffers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
